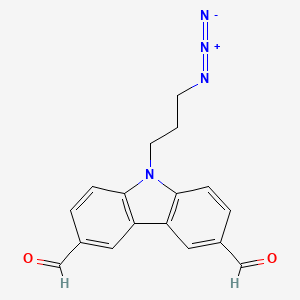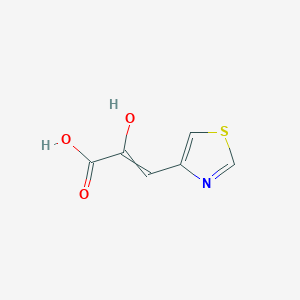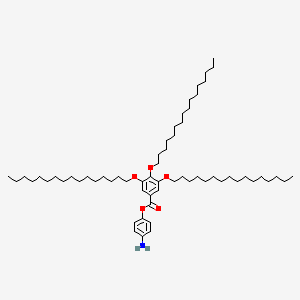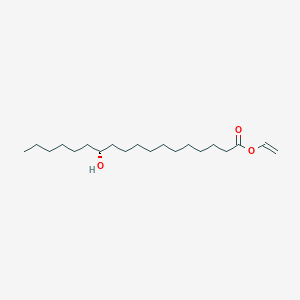
1-Ethyl-6,7-dimethoxy-2-oxo-3,4-dihydro-2lambda~5~-isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-6,7-dimethoxy-2-oxo-3,4-dihydro-2lambda~5~-isoquinoline is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-6,7-dimethoxy-2-oxo-3,4-dihydro-2lambda~5~-isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Bischler-Napieralski reaction, where an amide precursor is cyclized using phosphorus oxychloride. Another approach is the Pomeranz-Fritsch-Bobbitt cyclization, which is a classical method for synthesizing tetrahydroisoquinoline cores .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-6,7-dimethoxy-2-oxo-3,4-dihydro-2lambda~5~-isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, which can have significant biological activities .
Scientific Research Applications
1-Ethyl-6,7-dimethoxy-2-oxo-3,4-dihydro-2lambda~5~-isoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases, such as neurodegenerative disorders and infections.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-6,7-dimethoxy-2-oxo-3,4-dihydro-2lambda~5~-isoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Known for its biological activities and used in drug development.
2-({3-[2-(1-Cyclohexen-1-yl)ethyl]-6,7-dimethoxy-4-oxo-3,4-dihydro-2-quinazolinyl}sulfanyl)-N-(4-ethylphenyl)butanamide: Studied for its potential therapeutic applications.
Uniqueness: 1-Ethyl-6,7-dimethoxy-2-oxo-3,4-dihydro-2lambda~5~-isoquinoline stands out due to its specific structural features, which confer unique biological activities and chemical reactivity
Properties
CAS No. |
182296-78-2 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1-ethyl-6,7-dimethoxy-2-oxido-3,4-dihydroisoquinolin-2-ium |
InChI |
InChI=1S/C13H17NO3/c1-4-11-10-8-13(17-3)12(16-2)7-9(10)5-6-14(11)15/h7-8H,4-6H2,1-3H3 |
InChI Key |
ZGJVRSGYJKGCBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=[N+](CCC2=CC(=C(C=C21)OC)OC)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(Carbamimidoylsulfanyl)ethane-1,1-diyl]bis(phosphonic acid)](/img/structure/B14243321.png)

![1H-Pyrrole, 2,5-bis[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]-](/img/structure/B14243327.png)









![Silane, [2-[(4-ethynylphenyl)thio]ethyl]trimethyl-](/img/structure/B14243388.png)
